Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with phenyl, aminosulfonyl, and ethyl ester groups. The compound’s structure includes:
- A hexahydroquinoline backbone (positions 1–8) with a ketone at position 3.
- A phenyl group at position 4 and an ethyl ester at position 3, influencing lipophilicity and metabolic stability.
- An amino group at position 2, which may enhance intermolecular interactions or serve as a site for derivatization.
Properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-phenyl-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H25N3O5S/c1-2-32-24(29)22-20(15-7-4-3-5-8-15)21-18(9-6-10-19(21)28)27(23(22)25)16-11-13-17(14-12-16)33(26,30)31/h3-5,7-8,11-14,20H,2,6,9-10,25H2,1H3,(H2,26,30,31) |
InChI Key |
NERILMCXNQDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key analogs and their substituent variations are summarized below:
Key Observations :
- Polarity: The target compound’s aminosulfonyl group provides superior polarity compared to analogs with methylsulfanyl () or methoxy () groups, enhancing aqueous solubility .
- Lipophilicity: Analogs with halogenated (e.g., bromine in ) or alkylated substituents (e.g., diethylamino in ) exhibit increased lipophilicity, favoring membrane permeability .
- Steric Effects : Bulky substituents (e.g., 7,7-dimethyl in ) may hinder binding to sterically sensitive targets .
Physicochemical and Pharmacokinetic Properties
- Solubility: The aminosulfonyl group in the target compound likely improves solubility over nonpolar analogs (e.g., methylsulfanyl in ) but may reduce blood-brain barrier penetration compared to lipophilic derivatives .
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